Dimethyl difluoromalonate

概要

説明

Dimethyl difluoromalonate is a diester of malonic acid and is commonly used as a reagent in organic synthesis . It is a versatile compound that can be used in various applications, including the synthesis of pharmaceutical intermediates, agrochemicals, and electro-optical materials .

Synthesis Analysis

The synthesis of 2-fluoromalonate esters, such as this compound, has been reported using direct fluorination with fluorine gas . This one-step selective direct fluorination process compares very favorably with established multistep processes for the synthesis of fluoromalonates . The process has been optimized and monitored in real-time .

Molecular Structure Analysis

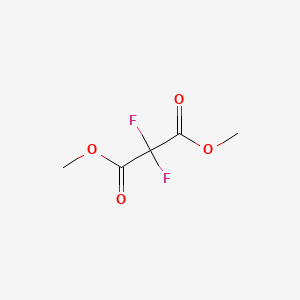

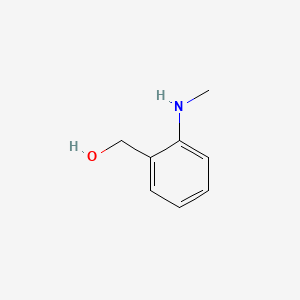

The molecular formula of this compound is C5H6F2O4 . Its average mass is 168.096 Da and its monoisotopic mass is 168.023422 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.10 g/mol . It has a density of 1.3±0.1 g/cm3 . The compound has a topological polar surface area of 52.6 Ų and a molar refractivity of 29.1±0.3 cm3 .

科学的研究の応用

Antifungal Properties

- Dimethyl Itaconate in Fungal Keratitis Treatment: Dimethyl itaconate, a derivative with similarities to dimethyl difluoromalonate, has shown protective effects against fungal keratitis. This compound acts by activating the Nrf2/HO-1 signaling pathway, reducing inflammation and fungal growth in infected corneas (Gu et al., 2020).

Chemical Synthesis and Transformations

- Electrochemical Fluorination of Esters: The electrochemical fluorination of dimethyl or diethyl esters of dicarboxylic acids, which includes compounds like this compound, has been studied. This process yields various fluorinated compounds, demonstrating the utility of this compound in synthetic chemistry (Nagase et al., 1968).

Molecular and Cellular Research

- Dimethyl Sulfoxide in Cellular Processes: Although not directly about this compound, related research on dimethyl sulfoxide shows its role in affecting cellular processes and macromolecules, which may provide insights into similar small molecule interactions (Tunçer et al., 2018).

Pharmaceutical Research

- Bibliometric Evaluation of Dimethyl Fumarate Articles: While focusing on dimethyl fumarate, this bibliometric study shows the broad interest and applications of similar dimethyl compounds in various research fields, potentially extending to this compound (García-Fernández et al., 2021).

Educational Applications

- Use in Physical Chemistry Experiment Teaching: Dimethyl compounds, akin to this compound, are used in educational settings to illustrate chemical synthesis and characterization, as seen in a study involving the synthesis of dimethyl carbonate (He De-hua et al., 2006).

Safety and Hazards

作用機序

- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .

- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in response to oxidative stress .

- It suppresses both NF-κB and ERK1/2-MSK1 signaling pathways, leading to reduced inflammatory cytokine production and maturation of dendritic cells .

- The anti-inflammatory shift in T-cells results from DMF-induced changes in antigen-presenting cell maturation and availability .

- This pathway leads to an anti-inflammatory immune response, type II myeloid cell differentiation, and neuroprotection .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

生化学分析

Biochemical Properties

Dimethyl difluoromalonate plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and surfactants. It interacts with various enzymes and proteins, facilitating the formation of synthetic resins used in plastics, paints, and coatings. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing fluoride ions and other byproducts. These interactions are essential for the compound’s role in biochemical pathways and industrial applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the proliferation and differentiation of cells, particularly in the context of synthetic resin production. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent biochemical reactions. The compound’s ability to release fluoride ions upon hydrolysis also contributes to its molecular mechanism of action. These fluoride ions can interact with various biomolecules, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to oxidizing agents or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include alterations in cell proliferation, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and differentiation, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse reactions occur. These findings are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound can influence metabolic flux and metabolite levels, particularly in pathways related to polymer synthesis and surfactant production. These interactions are vital for the compound’s role in biochemical and industrial processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, contributing to its biochemical and industrial applications .

特性

IUPAC Name |

dimethyl 2,2-difluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073175 | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379-95-3 | |

| Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)